molecular formula C20H18ClNO3 B2662144 (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide CAS No. 2035018-63-2

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide

Cat. No.: B2662144
CAS No.: 2035018-63-2
M. Wt: 355.82
InChI Key: XAFKXBJALRLRPC-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide is an organic compound that belongs to the class of acrylamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide typically involves the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the benzofuran derivative with 2-methoxyethyl bromide under basic conditions.

    Formation of the Acrylamide: The final step involves the reaction of the intermediate with 2-chlorobenzaldehyde and an amine to form the acrylamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acrylamides.

Scientific Research Applications

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, while the acrylamide linkage can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-phenylacrylamide
  • N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorophenyl)acrylamide
  • N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-bromophenyl)acrylamide

Uniqueness

(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)acrylamide is unique due to the presence of the 2-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-24-19(18-12-15-7-3-5-9-17(15)25-18)13-22-20(23)11-10-14-6-2-4-8-16(14)21/h2-12,19H,13H2,1H3,(H,22,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFKXBJALRLRPC-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CC=C1Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CC=C1Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.